Cinacalcet

Secondary hyperparathyroidism hemodialysis calcimimetics

Drives PTH suppression via biased allosteric CaSR modulation—distinct from etelcalcetide or vitamin D analogs. The prototypical oral calcimimetic for active‐comparator trials (57.7% >30% PTH reduction), CYP450 pharmacogenomic research (CYP3A4/1A2/2D6), and cost‐effectiveness studies. Also the only calcimimetic inhibiting osteoclast TRAP activity. Extensive real‐world data (62.3% adherence, 54.7% persistence).

Molecular Formula C22H22F3N
Molecular Weight 357.4 g/mol
CAS No. 226256-56-0
Cat. No. B1662232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinacalcet
CAS226256-56-0
Synonymsalpha-methyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1-naphthalenemethanamine, (alphaR)-hydrochloride
AMG 073
AMG073
cinacalcet
cinacalcet hydrochloride
KRN 1493
Sensipa
Molecular FormulaC22H22F3N
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1
InChIKeyVDHAWDNDOKGFTD-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble (in HCl salt form)
In water, 9.2X10-2 mg/L at 25 °C /Estimated/
5.59e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cinacalcet (CAS 226256-56-0) Procurement Guide: Calcimimetic Agent for Secondary Hyperparathyroidism Research and Pharmaceutical Development


Cinacalcet hydrochloride (CAS 226256-56-0) is a phenylalkylamine-derived positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR), functioning as a calcimimetic agent that lowers circulating parathyroid hormone (PTH) levels by increasing receptor sensitivity to extracellular calcium [1]. As the first-in-class oral calcimimetic, cinacalcet is approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on dialysis, hypercalcemia in patients with parathyroid carcinoma, and severe hypercalcemia in primary hyperparathyroidism [2]. Its mechanism is distinct from that of intravenous direct CaSR agonists (e.g., etelcalcetide) and vitamin D receptor activators (e.g., paricalcitol), and it requires metabolism by multiple cytochrome P450 enzymes including CYP3A4, CYP1A2, and CYP2D6 [1][2].

Why Cinacalcet Cannot Be Interchanged with Other Calcimimetics or Vitamin D Analogs: A Procurement Risk Analysis


Cinacalcet exhibits a distinct pharmacological and pharmacokinetic profile that precludes simple substitution with alternative agents such as etelcalcetide or paricalcitol. As a positive allosteric modulator rather than a direct agonist, cinacalcet tunes CaSR sensitivity to ambient calcium rather than directly activating the receptor, resulting in a different biased signaling profile at the receptor level [1]. Its metabolism is mediated by multiple CYP enzymes (3A4, 1A2, 2D6), introducing pharmacogenomic variability that affects individual exposure and requires careful dosing considerations [2]. Furthermore, as an oral agent, cinacalcet presents distinct adherence and persistence challenges compared to intravenous alternatives, with implications for both clinical outcomes and healthcare economics [3]. These pharmacological, pharmacokinetic, and administration-route differences translate into quantifiably divergent efficacy, safety, and cost profiles.

Quantitative Comparative Evidence: Cinacalcet Versus Closest Analogs in Efficacy, Pharmacology, Adherence, and Cost


Head-to-Head Phase III Trial: Etelcalcetide Achieves Superior PTH Reduction Compared with Cinacalcet

In a randomized, phase III head-to-head clinical trial (NCT01896232) comparing etelcalcetide with cinacalcet in hemodialysis patients with moderate to severe secondary hyperparathyroidism, etelcalcetide demonstrated superiority in reducing serum PTH levels. Etelcalcetide achieved a >30% PTH reduction in 68.2% of patients versus 57.7% for cinacalcet, with a between-group difference of 10.5% (95% CI: 3.5% to 17.5%, P=0.004 for superiority) [1]. For the more stringent threshold of >50% PTH reduction, etelcalcetide was effective in 52.4% of patients compared with 40.2% for cinacalcet, a difference of 12.2% (95% CI: 4.7% to 19.5%, P=0.001) [1].

Secondary hyperparathyroidism hemodialysis calcimimetics PTH reduction

Real-World Effectiveness: Cinacalcet Use Associated with Higher PTH Levels and Worse Target Achievement

A real-world analysis using data from the US Dialysis Outcomes and Practice Patterns Study (US-DOPPS) compared outcomes in hemodialysis facilities with a preference for cinacalcet versus etelcalcetide. In facilities that predominantly used cinacalcet (Cina-first), patients had significantly higher mean PTH levels compared to those in Etel-first facilities, with a mean difference of +99 pg/mL (95% CI: +19 to +179) [1]. Furthermore, the prevalence of PTH >600 pg/mL was higher in Cina-first facilities (prevalence ratio = 1.33; 95% CI: 1.06 to 1.67, equivalent to the reported PR=0.75 for Etel-first) [1].

Real-world evidence hemodialysis PTH control facility preference

Network Meta-Analysis: Etelcalcetide Shows Higher Odds of Achieving Target PTH Levels Than Cinacalcet

A systematic review and network meta-analysis of 36 randomized controlled trials (11,247 participants) comparing calcimimetic agents found that etelcalcetide had significantly higher odds of achieving target PTH levels compared with cinacalcet. The odds ratio (OR) for achieving the PTH target with etelcalcetide versus cinacalcet was 2.78 (95% CI: 1.19 to 6.67) [1]. The analysis also noted that etelcalcetide appeared to cause more hypocalcemia than cinacalcet, while cinacalcet caused more nausea than placebo, indicating distinct safety profiles that must be considered in selection decisions [1].

Network meta-analysis calcimimetics comparative effectiveness SHPT

Medication Adherence and Persistence: Cinacalcet Shows Significantly Lower Rates Than Intravenous Etelcalcetide

An Italian real-world analysis of 1752 cinacalcet users and 527 etelcalcetide users found significantly lower adherence and persistence with oral cinacalcet. In propensity score-matched cohorts, cinacalcet adherence was 62.3% versus 80.1% for etelcalcetide (difference: 17.8 percentage points, P < 0.05) [1]. Persistence rates were 54.7% for cinacalcet versus 62.7% for etelcalcetide (difference: 8.0 percentage points, P < 0.05) [1]. A separate US claims database study of 4923 cinacalcet patients reported that after 12 months, 46% were non-adherent, 27% low adherent, and only 28% high adherent [2].

Medication adherence persistence real-world health economics

Pharmacological Differentiation: Cinacalcet is a Biased Positive Allosteric Modulator with Unique Osteoclast Effects

Cinacalcet demonstrates pharmacological properties not shared by other calcimimetics, including its ability to chaperone an endoplasmic reticulum-retained mutant CaSR to the cell surface [1]. In functional assays, only cinacalcet modulated human osteoclast function, reducing tartrate-resistant acid phosphatase (TRAP) activity and profoundly inhibiting hydroxyapatite resorption, whereas other calcimimetics (AC-265347 and BTU-compound 13) failed to replicate these osteoclast-inhibiting effects despite potentiating Ca2+-induced CaSR activation [1]. Additionally, cinacalcet exhibits a biased signaling profile distinct from structurally diverse calcimimetics, with phenylalkylamine calcimimetics being biased towards intracellular calcium mobilization and IP1 accumulation [2].

Calcium-sensing receptor biased signaling osteoclast pharmacology

Cost-Effectiveness: Cinacalcet Shows Different Economic Profile Versus Etelcalcetide

A lifetime Markov model comparing etelcalcetide with cinacalcet, incorporating treatment effects on mortality, cardiovascular events, fractures, and persistence, estimated incremental cost-effectiveness ratios (ICERs) for etelcalcetide versus cinacalcet at €1,355 per quality-adjusted life year (QALY), €24,521 per QALY, and €47,687 per QALY under three pricing scenarios [1]. These ICERs reflect the additional cost per QALY gained when using etelcalcetide instead of cinacalcet. In real-world Italian data, disease-specific drug costs were significantly higher for cinacalcet than etelcalcetide (EUR 2629 vs EUR 2355, P < 0.05), and hospitalization costs were also higher for cinacalcet (EUR 1241 vs EUR 855) [2].

Cost-effectiveness pharmacoeconomics QALY health economics

Validated Application Scenarios for Cinacalcet Based on Quantitative Comparative Evidence


Clinical Trials Investigating Oral Calcimimetic Therapy in Hemodialysis Patients with SHPT

Cinacalcet remains the reference oral calcimimetic for clinical trials requiring an active comparator arm, given its established efficacy (57.7% achieving >30% PTH reduction; 40.2% achieving >50% PTH reduction) and its historical role as the first-in-class agent against which newer therapies are benchmarked [1]. However, trial designs must account for its documented inferiority to etelcalcetide in head-to-head comparisons (10.5-12.2% absolute difference in PTH reduction targets) and its real-world adherence limitations (62.3% adherence; 54.7% persistence) [1][2].

Pharmacological Studies of Biased CaSR Signaling and Osteoclast Biology

Cinacalcet is the calcimimetic of choice for investigations into biased allosteric modulation at the calcium-sensing receptor and for studies examining osteoclast function, given its unique ability to inhibit osteoclast TRAP activity and hydroxyapatite resorption—a property not shared by other calcimimetics like AC-265347 or BTU-compound 13 [3]. Its capacity to chaperone ER-retained mutant CaSR to the cell surface also distinguishes it for trafficking studies [3].

Pharmacoeconomic and Medication Adherence Research

Cinacalcet serves as the prototypical oral agent in comparative adherence and cost-effectiveness studies, with extensive real-world data documenting adherence rates of 62.3%, persistence of 54.7%, and 46% non-adherence at 12 months [2][4]. Its well-characterized economic profile—higher drug costs (EUR 2629 annually) and hospitalization costs (EUR 1241) compared to intravenous alternatives—makes it a suitable benchmark for evaluating novel calcimimetics or adherence-enhancement interventions [2].

Pharmacogenomic and Drug-Drug Interaction Studies

Cinacalcet is indicated for studies investigating CYP-mediated drug metabolism and pharmacogenomic variability, as its metabolism involves multiple CYP enzymes (3A4, 1A2, 2D6) with identified genetic polymorphisms affecting exposure [5]. The CYP3A4 rs4646437 polymorphism, for example, is associated with altered cinacalcet pharmacokinetics under fasting conditions (P < 0.01) [5], making cinacalcet a relevant probe for CYP phenotyping research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinacalcet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.